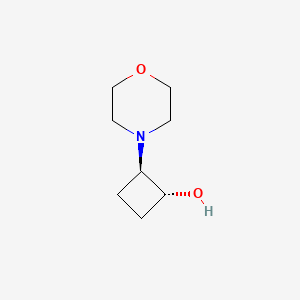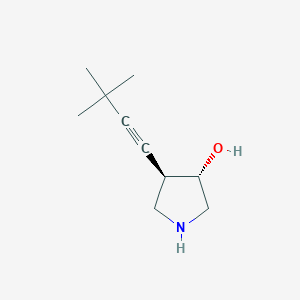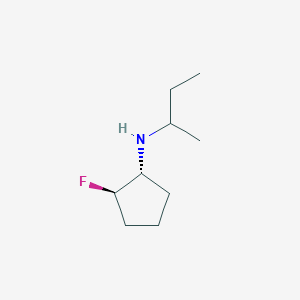
trans-2-(Morpholin-4-yl)cyclobutan-1-ol
Overview
Description
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is a chemical compound belonging to the class of heterocyclic organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Morpholin-4-yl)cyclobutan-1-ol typically involves the reaction of morpholine with cyclobutanone under specific conditions. The reaction can be carried out using a variety of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions that ensure consistency and quality. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce different reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide (CrO3), and other oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: : Nucleophiles like ammonia or halides, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction: : Reduced forms of the compound, often with different functional groups.
Substitution: : Substituted derivatives with different atoms or groups attached to the core structure.
Scientific Research Applications
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biological molecules.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-(Morpholin-4-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other cyclobutanol derivatives, morpholine derivatives, and related heterocyclic compounds.
Uniqueness: : Its specific structural features and chemical properties set it apart from other compounds, making it suitable for particular applications.
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICDDOZUFNCIJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)


![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)





